N-[(3-methoxyphenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide
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Overview
Description
N-[(3-methoxyphenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group, a thiophene ring, and an oxane carboxamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction processes and lithium aluminum hydride (LiAlH4) for more robust reductions . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents such as NaBH4 or LiAlH4.
Substitution: Halogenation or nitration reactions using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Typically performed under acidic or basic conditions with strong oxidizing agents.
Reduction: Conducted under anhydrous conditions to prevent hydrolysis of sensitive intermediates.
Substitution: Often requires catalysts or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(3-methoxyphenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methoxyphenyl)methyl]-4-thiophen-2-yloxane-4-carboxamide
- N-[(3-methoxyphenyl)methyl]-4-thiophen-2-yloxane-4-carboxylate
- N-[(3-methoxyphenyl)methyl]-4-thiophen-2-yloxane-4-carboxylamide
Uniqueness
N-[(3-methoxyphenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its methoxyphenyl group enhances its solubility and reactivity, while the thiophene ring contributes to its stability and electronic properties .
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-4-thiophen-2-yloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-21-15-5-2-4-14(12-15)13-19-17(20)18(7-9-22-10-8-18)16-6-3-11-23-16/h2-6,11-12H,7-10,13H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNPCIQYQIGRJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2(CCOCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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